2-氨基-1-(4-氯苯基)-5-氧代-4,5-二氢-1H-吡咯-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

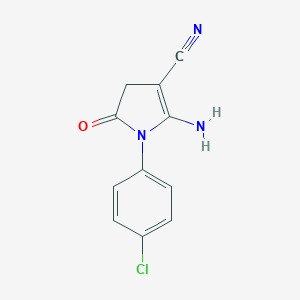

2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with an amino group, a chlorophenyl group, a carbonitrile group, and a ketone group, making it a versatile molecule for chemical synthesis and biological studies.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde, malononitrile, and an appropriate amine.

Reaction Conditions: A common method involves a multi-step reaction sequence:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of catalysts to improve yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.

Biology and Medicine:

Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biochemical Probes: Used as a probe to study enzyme interactions and metabolic pathways.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Agriculture: Explored for use in the synthesis of agrochemicals with improved efficacy and safety profiles.

科学研究应用

医药研究

该化合物在结构上与合成卡西酮类物质有关,合成卡西酮类物质在开发新型精神活性物质 (NPS) 方面具有应用。 吡咯核心结构是各种治疗剂(包括抗肿瘤剂、抗生素和抗炎药)的常见特征 。对该化合物的研究可能导致发现具有改善的功效和安全性的新药物。

材料科学

在材料科学中,可以探索该化合物的衍生物的电学和光学性质。 吡咯衍生物以其导电性而闻名,使其成为创建新型导电聚合物或用于电子器件的材料的潜在候选者 .

农业化学

虽然没有直接引用该化合物在农业中的具体应用,但相关结构通常因其作为杀虫剂或除草剂的潜力而被研究。 该化合物的反应性和潜在生物活性可能导致开发保护作物免受害虫或疾病的新化合物 .

环境科学

在环境科学中,可以研究该化合物的衍生物的降解产物和环境影响。 了解这些化合物在环境中的分解方式对于评估其对生态系统的长期影响至关重要 .

生物化学

鉴于该化合物与已知生物活性分子具有结构相似性,其对生化途径的影响可能很大。 它可以用作合成与体内特定酶或受体相互作用的分子的一种起点 .

法医学

像“2-氨基-1-(4-氯苯基)-5-氧代-4,5-二氢-1H-吡咯-3-腈”这样的化合物在法医学中可能很重要,用于识别和分析 NPS。 它们独特的化学特征可用于跟踪非法物质的分布和使用模式 .

作用机制

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

2-Amino-1-(4-chlorophenyl)ethanol: Shares the chlorophenyl and amino groups but differs in the presence of an alcohol group instead of a ketone and carbonitrile.

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrrole ring, offering different chemical reactivity and biological activity.

Uniqueness: 2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in synthetic chemistry and biological research.

生物活性

2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by an amino group, a chlorophenyl moiety, and a carbonitrile group, suggests diverse interactions with biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 2-amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

- Molecular Formula : C11H8ClN3O

- Molecular Weight : 233.65 g/mol

- CAS Number : 124476-80-8

The biological activity of 2-amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be attributed to its ability to interact with various molecular targets. The presence of the amino and carbonitrile groups facilitates hydrogen bonding and other interactions with enzymes and receptors. This compound has been investigated primarily for its potential as an anticancer agent and a modulator of various cellular pathways.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as a potential anticancer agent. For instance, in vitro tests demonstrated that derivatives of related pyrrole compounds exhibit significant antiproliferative activity against various cancer cell lines, including colon cancer cells (HCT116) and lung cancer cells (A549) .

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 2a | HCT116 | 1.0–1.6 |

| 2a | SW620 | 1.0–1.6 |

| 2a | Colo205 | 1.0–1.6 |

The mechanism involves inhibition of key signaling pathways associated with tumor growth, particularly through the interaction with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR2) .

Interaction with Lipid Bilayers

The compound's interaction with lipid bilayers has also been studied, revealing that it can alter membrane properties, which may influence drug delivery systems and cellular uptake mechanisms . The ability to intercalate into lipid membranes suggests a dual role in both therapeutic efficacy and potential side effects.

Case Study 1: Tyrosine Kinase Inhibitors

A study focused on pyrrole derivatives indicated that modifications in the side groups significantly affect biological activity. The synthesized compounds were evaluated for their ability to inhibit tyrosine kinases, which are crucial in cancer progression . The results showed promising activity against ATP-binding domains in growth factor receptors.

Case Study 2: Antioxidant Properties

In addition to anticancer activity, the compound has demonstrated antioxidant properties, which can contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

属性

IUPAC Name |

5-amino-1-(4-chlorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-8-1-3-9(4-2-8)15-10(16)5-7(6-13)11(15)14/h1-4H,5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDFEZVCPXFKTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N(C1=O)C2=CC=C(C=C2)Cl)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367021 |

Source

|

| Record name | 2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124476-80-8 |

Source

|

| Record name | 2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。